BenchChemオンラインストアへようこそ!

2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic Acid

Physicochemical profiling Medicinal chemistry Lead optimization

2-(2-Hydroxypropan-2-yl)benzofuran-5-carboxylic Acid (CAS 190067-65-3, molecular formula C12H12O4, molecular weight 220.22 g/mol) is a benzofuran-5-carboxylic acid derivative bearing a tertiary hydroxyalkyl (2-hydroxypropan-2-yl) substituent at the 2-position of the benzofuran ring. The compound is catalogued under PubChem CID 10966036 and MDL number MFCD26395570, with a computed XLogP3-AA of 1.6 and topological polar surface area of 70.7 Ų.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 190067-65-3
Cat. No. B6317387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic Acid
CAS190067-65-3
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)O)O
InChIInChI=1S/C12H12O4/c1-12(2,15)10-6-8-5-7(11(13)14)3-4-9(8)16-10/h3-6,15H,1-2H3,(H,13,14)
InChIKeyLYUNYAGVRWTGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxypropan-2-yl)benzofuran-5-carboxylic Acid (CAS 190067-65-3): Physicochemical Identity and Procurement Baseline


2-(2-Hydroxypropan-2-yl)benzofuran-5-carboxylic Acid (CAS 190067-65-3, molecular formula C12H12O4, molecular weight 220.22 g/mol) is a benzofuran-5-carboxylic acid derivative bearing a tertiary hydroxyalkyl (2-hydroxypropan-2-yl) substituent at the 2-position of the benzofuran ring [1]. The compound is catalogued under PubChem CID 10966036 and MDL number MFCD26395570, with a computed XLogP3-AA of 1.6 and topological polar surface area of 70.7 Ų [1]. It is commercially available as a research-grade building block from multiple vendors at a minimum purity specification of 95% . The benzofuran-5-carboxylic acid scaffold class has been broadly implicated in medicinal chemistry programs targeting lipogenesis inhibition, plasminogen activator inhibitor-1 (PAI-1), and hepatitis C virus (HCV), though target-specific data for this exact derivative remain unpublished [2][3].

Why Generic Benzofuran-5-carboxylic Acid Substitution Is Not Advisable for 2-(2-Hydroxypropan-2-yl)benzofuran-5-carboxylic Acid (CAS 190067-65-3)


Benzofuran-5-carboxylic acid derivatives are not freely interchangeable. The identity of the 2-position substituent fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and synthetic versatility. 2-(2-Hydroxypropan-2-yl)benzofuran-5-carboxylic acid possesses two hydrogen bond donors (carboxylic acid OH plus tertiary alcohol OH) and four hydrogen bond acceptors, conferring a computed logP of 1.6 [1]. In contrast, the closest commercially available analog, 2-tert-butylbenzofuran-5-carboxylic acid (CAS 190067-61-9), has only one H-bond donor, a logP that is predictably higher (no experimental value publicly available, but consistent with the loss of a polar hydroxyl), and a distinct molecular formula (C13H14O3, MW 218.25) [2]. These differences translate into divergent solubility profiles, crystal packing behaviour, and reactivity in amide coupling or esterification reactions. Substituting the target compound with the tert-butyl analog—or with the even simpler 2-methyl-benzofuran-5-carboxylic acid (CAS 219763-06-1, MW 176.17)—introduces uncontrolled variables in any structure-activity relationship (SAR) study or synthetic sequence that depends on the tertiary alcohol handle .

2-(2-Hydroxypropan-2-yl)benzofuran-5-carboxylic Acid (CAS 190067-65-3): Quantitative Differentiation Evidence Guide


Hydrogen Bond Donor Count Advantage Over 2-tert-Butyl and 2-Methyl Benzofuran-5-carboxylic Acid Analogs

2-(2-Hydroxypropan-2-yl)benzofuran-5-carboxylic acid possesses two hydrogen bond donors—the carboxylic acid proton and the tertiary alcohol proton at the 2-position—compared to only one H-bond donor in both 2-tert-butylbenzofuran-5-carboxylic acid (CAS 190067-61-9) and 2-methyl-benzofuran-5-carboxylic acid (CAS 219763-06-1), which lack any hydroxyl group on the 2-substituent [1]. The computed XLogP3-AA for the target compound is 1.6, indicating moderate lipophilicity that is lower than would be predicted for the tert-butyl analog (no published experimental logP, but the absence of a polar OH group on a bulkier alkyl substituent would drive logP upward) [1]. This difference in hydrogen bond donor count and polarity directly impacts aqueous solubility, membrane permeability predictions, and protein-ligand interaction potential.

Physicochemical profiling Medicinal chemistry Lead optimization

Verified Vendor Purity Specification of 95% with Documented Hazard Classification Enabling Compliant Procurement

Two independent vendors—AK Scientific (Catalog No. 2410CS) and Fluorochem (Product Code F511238)—each certify this compound at a minimum purity of 95.0% . Fluorochem additionally provides a full GHS-compliant hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), classified under GHS07 with Signal Word 'Warning' . In contrast, the methyl ester analog (CAS 69703-21-5, methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate) has a different molecular formula (C13H14O4, MW 234.25), different reactivity profile (ester vs. free acid), and is sourced through distinct supply chains, meaning purity specifications and hazard classifications are not transferable between the free acid and its ester .

Chemical procurement Quality assurance Laboratory safety

Benzofuran-5-carboxylic Acid Scaffold Class-Level Evidence for Lipogenesis and PAI-1 Inhibition Programs

The benzofuran-5-carboxylic acid scaffold class has been validated in multiple patent families as a privileged chemotype for pharmacological intervention. Shell Oil Company (US Patent 4,213,998) demonstrated that benzofurancarboxylic acids bearing substituents at the 5-position inhibit lipogenesis in mammals, with general structural requirements defined by Formula I wherein R at the 5-position may be cycloalkyl (C3–C6), alkyl/alkoxy (C1–C8), phenyl, phenoxy, benzyl, or benzoyl [1]. Separately, Wyeth (US Patent Application 20050119296) disclosed substituted heteroaryl benzofuran acids as inhibitors of plasminogen activator inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system implicated in thrombosis, fibrosis, and metabolic disorders [2]. While the specific 2-(2-hydroxypropan-2-yl) derivative is not explicitly exemplified in either patent, its structural features—a 5-carboxylic acid and a 2-substituent with hydrogen-bonding capacity—fall within the claimed generic scopes, establishing class-level plausibility for these disease-relevant applications [1][2]. No quantitative IC50 or EC50 values for the target compound are publicly available; this is a class-level inference only.

Metabolic disease Lipogenesis inhibition PAI-1 antagonism

Synthetic Utility Differentiation: Tertiary Alcohol as a Latent Handle for Further Functionalization Versus Non-Hydroxylated Analogs

The tertiary alcohol at the 2-position of 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic acid provides a synthetic handle that is absent in the 2-tert-butyl (CAS 190067-61-9) and 2-phenyl (CAS 190067-62-0) analogs. This hydroxyl group can undergo oxidation to the corresponding ketone, conversion to a leaving group (e.g., mesylate or tosylate) for nucleophilic displacement, or participation in Mitsunobu reactions, whereas the tert-butyl analog is chemically inert at the equivalent position [1]. A published synthetic protocol demonstrated the alumina-mediated aldol condensation of benzofuran-3(2H)-ones with acetone to produce 2-(2-hydroxypropan-2-yl)benzofuran-3(2H)-ones in moderate-to-high yields under mild conditions, establishing the synthetic accessibility of this substitution pattern and by extension the feasibility of further derivatization [2]. The free carboxylic acid at the 5-position concurrently enables amide coupling, esterification, or reduction, providing orthogonal reactivity to the 2-position hydroxyl [1].

Organic synthesis Building block Parallel synthesis

Procurement-Guiding Application Scenarios for 2-(2-Hydroxypropan-2-yl)benzofuran-5-carboxylic Acid (CAS 190067-65-3)


Medicinal Chemistry SAR Expansion of Benzofuran-Based PAI-1 or Lipogenesis Inhibitor Series

Research teams pursuing PAI-1 inhibition (as disclosed in Wyeth patent US 20050119296) or lipogenesis inhibition (Shell, US 4,213,998) may procure this compound as a scaffold-diversification element [1][2]. Its dual hydrogen bond donor capacity (HBD = 2) and moderate lipophilicity (XLogP3-AA = 1.6) fill a physicochemical property space that is distinct from the more lipophilic 2-tert-butyl analog (higher predicted logP, only one HBD) [3]. When an SAR hypothesis requires probing the contribution of a polar 2-substituent to target binding, this compound is the rational procurement choice over the tert-butyl congener.

Orthogonally Functionalized Building Block for Parallel Library Synthesis

This compound is suited for diversity-oriented synthesis campaigns that require a benzofuran core with two chemically differentiable handles: a 5-carboxylic acid for amide bond formation and a 2-tertiary alcohol for oxidation, activation, or Mitsunobu chemistry [1]. The published alumina-mediated aldol protocol (Tetrahedron Lett. 2016, 57, 3315–3317) confirms the synthetic accessibility of this substitution pattern [4]. Procuring this specific derivative eliminates the need for a de novo synthesis of the 2-hydroxypropan-2-yl benzofuran intermediate, which would otherwise require multiple synthetic steps.

Physicochemical Property Reference Standard for Benzofuran Library Profiling

With verified purity of 95% from two independent vendors and fully documented GHS hazard classification (H302, H315, H319, H335; GHS07 Warning), this compound can serve as a qualified reference standard for HPLC method development, solubility determination, or logP measurement within a benzofuran analog series . Its computed TPSA of 70.7 Ų and XLogP3-AA of 1.6 provide a mid-range polarity benchmark against which more lipophilic (e.g., 2-tert-butyl) or more polar analogs can be calibrated [3].

Precursor for Amide or Ester Prodrug Exploration in Metabolic Disease Models

The free carboxylic acid functionality at the 5-position enables direct conjugation to amines or alcohols without a deprotection step, unlike the methyl ester analog (CAS 69703-21-5) which requires prior saponification . For in vivo pharmacokinetic studies where a benzofuran-5-carboxylic acid warhead is hypothesized to engage a metabolic target (e.g., based on the lipogenesis inhibition precedent from US 4,213,998), this compound provides the native acid form required for salt formation or prodrug derivatization [1].

Quote Request

Request a Quote for 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.